(Z)-ethyl 2-(3-(2,4-dioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[(3Z)-3-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c1-2-22-10(18)7-17-9-6-4-3-5-8(9)11(14(17)20)12-13(19)16-15(21)23-12/h3-6H,2,7H2,1H3,(H,16,19,21)/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGZQLCUEXXHNT-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C3C(=O)NC(=O)S3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=O)S3)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(3-(2,4-dioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetate typically involves the acylation reaction of 2-amino-5-aryl-1,3,4-oxadiazoles, 5-amino-1,3,4-thiadiazole-2-thiol, and its S-alkylated derivatives with 2-(2,4-dioxothiazolidine-5-ylidene)acetyl chloride in a dioxane medium. The functionalization of the compound can be carried out under N-alkylation conditions with N-aryl-2-chloroacetamides in a DMF/ethanol medium.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Stereochemical Control
The (Z)-configuration at the exocyclic double bond is achieved through kinetic control during the Knoevenagel condensation. Polar solvents (e.g., ethanol) and low temperatures favor the Z-isomer due to reduced steric hindrance . Microwave-assisted synthesis (140°C, 10 minutes) has been reported to enhance regioselectivity and reduce reaction time .
Ester Hydrolysis
The ethyl acetate moiety undergoes hydrolysis under acidic (HCl/AcOH) or mild conditions (trifluoroacetic acid in CH₂Cl₂) to yield the corresponding carboxylic acid derivative. This step is critical for further derivatization :
\text{(Z)-ethyl ester} \xrightarrow{\text{HCl/AcOH}} \text{(Z)-carboxylic acid} \quad (\text{Yield: 58–91%})
Peptide Coupling
The carboxylic acid intermediate reacts with amines (e.g., 2,4-diaminopyrimidine) via peptide coupling using -dicyclohexylcarbodiimide (DCC) to form amide-linked derivatives. This method is utilized to enhance biological activity :
\text{(Z)-carboxylic acid} + \text{R-NH}_2 \xrightarrow{\text{DCC}} \text{Amide derivative} \quad (\text{Yield: 72–76%})
Mechanistic Insights
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Knoevenagel Mechanism : The reaction proceeds via deprotonation of the active methylene group in TZD, followed by nucleophilic attack on the carbonyl carbon of isatin. The resulting enolate intermediate undergoes dehydration to form the exocyclic double bond .
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Alkylation : The TZD nitrogen acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an mechanism .
Comparative Analysis of Synthetic Routes
Research Findings
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Antifungal Activity : Derivatives of this compound exhibit moderate antifungal activity against Candida albicans (MIC: 32–64 µg/mL) .
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Antibacterial Properties : Structural analogs show efficacy against Staphylococcus aureus (IC₅₀: 12.5 µM) due to thiazolidinedione-mediated membrane disruption .
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Thermodynamic Stability : The Z-isomer is 4.3 kcal/mol more stable than the E-isomer, as confirmed by DFT calculations .
Scientific Research Applications
Synthesis of (Z)-ethyl 2-(3-(2,4-dioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetate
The synthesis of this compound typically involves a multi-step process that integrates thiazolidine derivatives with oxoindole frameworks. For instance, one method includes the condensation of thiazolidine-2,4-dione with appropriate aldehydes to form an intermediate that is subsequently reacted with ethyl acetate to yield the final product. The synthetic pathway often employs techniques such as refluxing in organic solvents and the use of catalysts to facilitate the reaction .
Anticancer Properties
Research indicates that derivatives of thiazolidine-2,4-dione, including (Z)-ethyl 2-(3-(2,4-dioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetate, exhibit significant anticancer properties. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and angiogenesis, particularly through the inhibition of VEGFR-2 .
In vitro studies have demonstrated that these thiazolidine derivatives can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. It has been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is crucial for conditions like rheumatoid arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of (Z)-ethyl 2-(3-(2,4-dioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetate is vital for optimizing its efficacy and reducing toxicity. Key factors influencing its activity include:
- Substituent Variations : The presence and position of substituents on the thiazolidine ring significantly affect biological activity. For example, halogen substitutions have been shown to enhance potency against specific targets while maintaining selectivity .
- Linker Length and Composition : The nature of the linker connecting the thiazolidine moiety to the oxoindole framework can influence pharmacokinetics and bioavailability. Modifications in linker length have been correlated with improved absorption and distribution profiles .
Pharmacokinetic Studies
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have revealed favorable profiles for derivatives of this compound, indicating high gastrointestinal absorption and moderate solubility . However, some derivatives show limitations in crossing the blood-brain barrier, which may restrict their use in treating central nervous system disorders .
Case Studies
Several studies have highlighted the therapeutic potential of thiazolidine derivatives:
- Study on Anticancer Activity : A recent study demonstrated that a related thiazolidine derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating significant cytotoxic effects .
- Inflammation Model : In animal models of inflammation, administration of thiazolidine derivatives resulted in reduced swelling and pain responses compared to controls, suggesting a strong anti-inflammatory effect .
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(3-(2,4-dioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, such as 15-hydroxyprostaglandin dehydrogenase, leading to increased levels of prostaglandin E2 and promoting wound healing. Additionally, its antioxidant properties help neutralize free radicals, reducing oxidative stress and cellular damage.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the thiazolidinedione or indole moieties. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., TZD core) enhance reactivity in Michael addition and cyclization reactions compared to simpler oxoindole derivatives .
- Hydrophilic substituents (e.g., dihydroxybenzylidene) improve anti-inflammatory activity by modulating NO inhibition, whereas lipophilic groups (e.g., bromobenzylidene) enhance antimicrobial potency .
- The ethyl acetate side chain in the target compound balances solubility and membrane permeability, critical for cellular uptake in anticancer assays .
Biological Activity
(Z)-ethyl 2-(3-(2,4-dioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetate is a compound that integrates the structural features of thiazolidinediones (TZDs) and indolinones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antifungal, and anti-inflammatory properties, alongside the mechanisms underlying these effects.
Chemical Structure
The compound features a thiazolidine-2,4-dione moiety linked to an indolinone structure. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of TZD derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Cytotoxicity : The cytotoxic effects were evaluated using the MTT assay against several cancer cell lines. For instance, in vitro studies indicated that the compound exhibits significant cytotoxicity with IC50 values ranging from 10 to 25 µM depending on the cell line tested .
- Mechanisms of Action :
Antifungal Activity
The antifungal properties of TZD derivatives have also been documented. The compound demonstrated efficacy against various fungal strains, particularly Candida species:
- In Vitro Efficacy : It exhibited both fungistatic and fungicidal effects, with alterations observed in the morphology of yeast cells upon treatment .
- Mechanism : The antifungal activity is associated with interference in glucose transport mechanisms within fungal cells .
Anti-inflammatory Activity
The anti-inflammatory potential of TZDs is well-established, and this compound appears to contribute similarly:
- Cytokine Modulation : It has been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various experimental models .
- Inhibition of COX Enzymes : Some derivatives have shown inhibition of cyclooxygenase enzymes (COX), which play a significant role in inflammatory processes .
Research Findings and Case Studies
Q & A
Q. Basic
- X-ray Crystallography : Definitive confirmation of stereochemistry via single-crystal analysis (e.g., C–C bond lengths and torsion angles) .
- NMR Spectroscopy : H and C NMR to identify deshielded protons (e.g., indole NH at δ 10–12 ppm) and carbonyl groups (δ 165–175 ppm) .
- FT-IR/Raman : Detection of C=O (1650–1750 cm) and C=N (1550–1600 cm) stretching vibrations .
How do computational methods predict stability and reactivity?
Q. Advanced
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electronic stability and reactive sites .
- Molecular Dynamics (MD) : Simulates solvent interactions and thermal degradation pathways.
- Docking Studies : Predicts binding affinities to biological targets (e.g., kinases) using software like AutoDock .
What impurities arise during synthesis, and how are they addressed?
Basic
Common impurities include unreacted starting materials, dimerization byproducts, or oxidized derivatives. These are identified via:
- Chromatography : HPLC or TLC (Rf comparison against standards) .
- Recrystallization : Sequential washing with acetic acid and ethanol to remove polar/non-polar impurities .
How are contradictions between characterization data resolved?
Q. Advanced
- Cross-Validation : Combining X-ray (definitive structure) with NMR/IR to reconcile spectral discrepancies.
- Reaction Replication : Re-testing under varying conditions (e.g., inert atmosphere) to exclude oxidation artifacts .
What assays evaluate biological activity?
Q. Advanced
- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7).
- Enzyme Inhibition : Kinase inhibition assays (e.g., CDK1/GSK3β) using fluorescence-based protocols .
- Molecular Docking : Virtual screening against protein databases (PDB) to prioritize targets .
How is compound stability ensured during storage?
Q. Basic
- Storage Conditions : Dark, anhydrous environments (e.g., desiccators with silica gel).
- Temperature Control : Refrigeration (4°C) or freezing (-20°C) to slow degradation .
How do substituents modulate electronic properties?
Q. Advanced
- Electron-Withdrawing Groups (EWGs) : Nitro or carbonyl substituents on the indole ring increase electrophilicity, enhancing reactivity in Michael additions.
- Hammett Analysis : Quantifies substituent effects on reaction rates using σ/ρ parameters .
How to address reproducibility challenges in synthesis?
Q. Advanced
- Detailed Replication : Documenting exact solvent grades, catalyst hydration states, and inert gas use.
- In Situ Monitoring : Using FT-IR or Raman probes to track reaction progress in real-time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
